Methyltetrazine-PEG4-SSPy Methyltetrazine-PEG4-SSPy
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014336
InChI: InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37)
SMILES:
Molecular Formula: C29H39N7O6S2
Molecular Weight: 645.8 g/mol

Methyltetrazine-PEG4-SSPy

CAS No.:

Cat. No.: VC16014336

Molecular Formula: C29H39N7O6S2

Molecular Weight: 645.8 g/mol

* For research use only. Not for human or veterinary use.

Methyltetrazine-PEG4-SSPy -

Specification

Molecular Formula C29H39N7O6S2
Molecular Weight 645.8 g/mol
IUPAC Name N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Standard InChI InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37)
Standard InChI Key QXFIMEMMJHLDTQ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3

Introduction

Chemical Structure and Composition

Molecular Architecture

Methyltetrazine-PEG4-SSPy (C29H39N7O6S2C_{29}H_{39}N_{7}O_{6}S_{2}, MW: 645.80) features three distinct components :

  • Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms, functionalized with a methyl group to stabilize the tetrazine via electron-donating effects .

  • PEG4 Spacer: A tetraethylene glycol chain (O(CH2CH2O)4-O−(CH_2CH_2O)_4−) that improves aqueous solubility and minimizes steric hindrance during conjugation .

  • Pyridyl Disulfide (SSPy): A thiol-reactive group that forms disulfide bonds with cysteine residues or other free thiols, enabling reversible linkages .

The compound typically appears as a red solid or oil, with >95% purity by HPLC, and is soluble in polar organic solvents like DMSO, DMF, and THF .

Synthesis and Stability

Synthetic Pathways

Methyltetrazine-PEG4-SSPy is synthesized through sequential coupling reactions:

  • The methyltetrazine moiety is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition, followed by methylation .

  • The PEG4 spacer is conjugated using carbodiimide chemistry (e.g., EDC/NHS activation) .

  • The SSPy group is attached via disulfide exchange or thiol-maleimide coupling .

Stability Considerations

Mechanism of Action

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The methyltetrazine group undergoes rapid IEDDA cycloaddition with strained dienophiles like trans-cyclooctene (TCO) or norbornene, forming stable dihydropyridazine adducts. This reaction proceeds at rates exceeding 103 M1s110^3\ \text{M}^{-1}\text{s}^{-1} under physiological conditions, requiring no catalysts .

Disulfide Bond Formation and Cleavage

The SSPy group reacts with free thiols (SH−SH) via thiol-disulfide exchange, forming a covalent disulfide bond. This linkage is reversibly cleaved under reducing environments (e.g., in the presence of glutathione or dithiothreitol), enabling controlled payload release .

Applications in Biotechnology

Bioconjugation

Methyltetrazine-PEG4-SSPy is widely used to conjugate biomolecules:

  • Antibody-Drug Conjugates (ADCs): The SSPy group links antibodies to cytotoxic agents via cysteine residues, while the tetrazine enables subsequent "click" modifications .

  • Dual-Labeling Strategies: Sequential IEDDA and disulfide bond formation allow orthogonal labeling of proteins, nucleic acids, or nanoparticles .

Targeted Drug Delivery

The cleavable disulfide bond facilitates redox-sensitive drug release in tumor microenvironments, where glutathione levels are elevated . For example, doxorubicin conjugated via Methyltetrazine-PEG4-SSPy showed >80% release within 24 hours under reducing conditions .

Molecular Imaging

Tetrazine-TCO ligation enables pretargeted imaging. In one study, 18F^{18}\text{F}-labeled TCO was administered after a tetrazine-modified antibody, achieving high tumor-to-background ratios in murine models .

Comparative Analysis with Related Linkers

FeatureMethyltetrazine-PEG4-SSPy Methyltetrazine-PEG4-Maleimide Methyltetrazine-PEG4-NHS Ester
Reactive GroupPyridyl disulfide (thiols)Maleimide (thiols)NHS ester (amines)
CleavableYes (disulfide)NoNo
ApplicationsDrug delivery, redox sensingProtein labelingAmine modification
SolubilityDMSO, DMF, THFDMSO, MeOHDMSO, DMF

Future Directions

Ongoing research aims to optimize the pharmacokinetics of Methyltetrazine-PEG4-SSPy conjugates and explore its use in CRISPR delivery and immunotherapy. Advances in bioorthogonal chemistry may further enhance its reaction kinetics and specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator